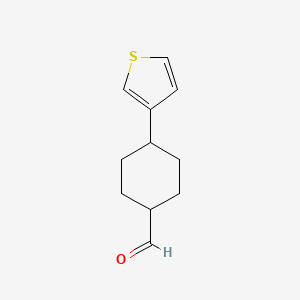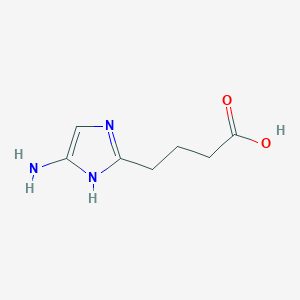
N,N-Bis(2-chloroethyl)-4-((2-(7-(trifluoromethyl)quinolin-4-yl)hydrazineylidene)methyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N,N-Bis(2-chloroethyl)-4-((2-(7-(trifluoromethyl)quinolin-4-yl)hydrazineylidene)methyl)aniline” is a complex organic compound that features a quinoline moiety, a hydrazine linkage, and bis(2-chloroethyl) groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N,N-Bis(2-chloroethyl)-4-((2-(7-(trifluoromethyl)quinolin-4-yl)hydrazineylidene)methyl)aniline” typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Hydrazineylidene Formation: The quinoline derivative is then reacted with hydrazine to form the hydrazineylidene linkage.
Attachment of Bis(2-chloroethyl) Groups: Finally, the hydrazineylidene-quinoline intermediate is reacted with 2-chloroethylamine under basic conditions to introduce the bis(2-chloroethyl) groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazineylidene linkage.
Reduction: Reduction reactions could target the quinoline ring or the hydrazineylidene linkage.
Substitution: The chloroethyl groups are susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the chloroethyl groups under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the quinoline or hydrazineylidene moieties.
Reduction: Reduced forms of the quinoline ring or hydrazineylidene linkage.
Substitution: Substituted derivatives where the chloroethyl groups are replaced by nucleophiles.
科学的研究の応用
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, the compound may be studied for its interactions with biomolecules, such as DNA or proteins, due to its potential as an anticancer agent.
Medicine
The compound’s structure suggests it could be explored for its cytotoxic properties, making it a candidate for anticancer drug development.
Industry
In industrial applications, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism by which “N,N-Bis(2-chloroethyl)-4-((2-(7-(trifluoromethyl)quinolin-4-yl)hydrazineylidene)methyl)aniline” exerts its effects likely involves:
DNA Interaction: The bis(2-chloroethyl) groups can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription.
Molecular Targets: The compound may target specific enzymes or receptors involved in cell proliferation and survival pathways.
Pathways Involved: Apoptosis pathways could be activated as a result of DNA damage and cellular stress.
類似化合物との比較
Similar Compounds
N,N-Bis(2-chloroethyl)-4-aminobenzene: Similar structure but lacks the quinoline and hydrazineylidene moieties.
Quinoline-based Anticancer Agents: Compounds like chloroquine or hydroxychloroquine that feature the quinoline ring but differ in other functional groups.
Uniqueness
The unique combination of the quinoline ring, hydrazineylidene linkage, and bis(2-chloroethyl) groups in “N,N-Bis(2-chloroethyl)-4-((2-(7-(trifluoromethyl)quinolin-4-yl)hydrazineylidene)methyl)aniline” provides a distinct set of chemical properties and biological activities that differentiate it from other compounds.
特性
分子式 |
C21H20Cl2F3N4+ |
|---|---|
分子量 |
456.3 g/mol |
IUPAC名 |
[4-[bis(2-chloroethyl)amino]phenyl]-methylidene-[[7-(trifluoromethyl)quinolin-4-yl]amino]azanium |
InChI |
InChI=1S/C21H20Cl2F3N4/c1-29(16-3-5-17(6-4-16)30(12-9-22)13-10-23)28-19-8-11-27-20-14-15(21(24,25)26)2-7-18(19)20/h2-8,11,14H,1,9-10,12-13H2,(H,27,28)/q+1 |
InChIキー |
TWAWWKCBUXZVLD-UHFFFAOYSA-N |
正規SMILES |
C=[N+](C1=CC=C(C=C1)N(CCCl)CCCl)NC2=C3C=CC(=CC3=NC=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-methoxy-3-cyclobutene-1,2-dione](/img/structure/B12831361.png)
![1-(2-methyl-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B12831369.png)

![(2R,3S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylpentanoic acid](/img/structure/B12831384.png)





![5-Methyl-1H-benzo[d]imidazole-7-carbonitrile](/img/structure/B12831421.png)
![(1R,2S,3S,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12831440.png)


![1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol](/img/structure/B12831451.png)
